methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate typically involves a multicomponent reaction (MCR) of aromatic aldehydes, malononitrile, and β-ketoesters. This reaction is often catalyzed by various catalysts, including organocatalysts and metal-based catalysts . The reaction conditions can vary, but common conditions include room temperature reactions in the presence of a solvent such as ethanol or water .
Industrial Production Methods
The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be applied to industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from electrophilic substitution .
Scientific Research Applications
Methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit oxidoreductase enzymes, which are involved in oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromene derivatives: These compounds share a similar core structure and exhibit similar biological activities.
Cyanoacetamide derivatives: These compounds also contain a cyano group and are used in the synthesis of various heterocyclic compounds.
Properties
Molecular Formula |
C22H16N2O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate |
InChI |
InChI=1S/C22H16N2O3/c1-26-22(25)15-8-6-14(7-9-15)19-17-11-10-13-4-2-3-5-16(13)20(17)27-21(24)18(19)12-23/h2-11,19H,24H2,1H3 |
InChI Key |
CCGKDWATTIAHEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N |
Origin of Product |
United States |
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